molecular formula C21H23N5O2 B10997301 5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide

5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10997301
M. Wt: 377.4 g/mol
InChI Key: FJSMHOVCEPCZPG-UHFFFAOYSA-N
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Description

5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxylic acid.

    Coupling Reactions: The final step involves coupling the synthesized indole derivative with the triazolopyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA: The triazolopyridine moiety can intercalate into DNA, disrupting its structure and function.

    Inhibit Enzymes: The compound can inhibit specific enzymes involved in cellular processes, such as kinases and proteases.

    Modulate Receptors: The indole core can interact with various receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide
  • 5-methoxy-1-(propan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1H-indole-3-carboxamide
  • 5-methoxy-1-(propan-2-yl)-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide

Uniqueness

5-methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide is unique due to the presence of the triazolopyridine moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to intercalate into DNA and interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

5-Methoxy-1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity based on various research findings, including structure-activity relationships (SAR), mechanisms of action, and pharmacological profiles.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An indole core
  • A methoxy group
  • A triazolo-pyridine moiety
  • A carboxamide functional group

These structural components are pivotal for its biological interactions.

Anticancer Activity

Research has indicated that compounds containing triazolo-pyridine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis.

RORγt Inhibition

The compound's structure suggests potential activity as an inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), a nuclear receptor implicated in autoimmune diseases. In studies, triazolo[1,5-a]pyridine derivatives demonstrated potent inhibition of RORγt with IC50 values in the nanomolar range, indicating strong biological activity against this target .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that related compounds can suppress the production of pro-inflammatory cytokines such as IL-17A in human whole blood assays. This suggests a potential therapeutic application in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the triazolo and indole rings can significantly influence potency and selectivity. For example, the presence of specific substituents on the triazolo ring has been linked to enhanced RORγt inhibitory activity .

Modification Effect on Activity
Methyl substitution on triazoleIncreased RORγt inhibition
Hydroxyl group on indoleEnhanced anticancer properties
Alkyl chain variationsAltered pharmacokinetic profiles

Study 1: In Vivo Efficacy

In a mouse model of autoimmune disease, administration of this compound resulted in dose-dependent reductions in IL-17A levels post-stimulation with IL-18/23. This highlights its potential as a therapeutic agent in managing autoimmune disorders .

Study 2: Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that modifications to the compound can lead to improved stability and bioavailability. For instance, certain derivatives demonstrated favorable absorption and distribution profiles while maintaining low clearance rates in human liver microsomes .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

5-methoxy-1-propan-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-3-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-14(2)26-13-17(16-12-15(28-3)7-8-18(16)26)21(27)22-10-9-20-24-23-19-6-4-5-11-25(19)20/h4-8,11-14H,9-10H2,1-3H3,(H,22,27)

InChI Key

FJSMHOVCEPCZPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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